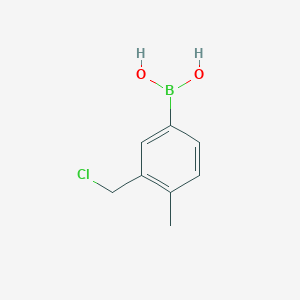

3-Chloromethyl-4-methylphenylboronic acid

Description

Properties

IUPAC Name |

[3-(chloromethyl)-4-methylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO2/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,11-12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBKEZIAHHACHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)CCl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloromethyl 4 Methylphenylboronic Acid

Retrosynthetic Analysis and Strategic Disconnections for 3-Chloromethyl-4-methylphenylboronic Acid

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.orgub.edu This process involves breaking bonds, known as disconnections, which correspond to the reverse of reliable chemical reactions, until readily available starting materials are reached. wikipedia.orgamazonaws.com

For 3-Chloromethyl-4-methylphenylboronic acid, the primary functional groups are the boronic acid [-B(OH)₂], the chloromethyl group [-CH₂Cl], and the methyl group [-CH₃] on the aromatic ring. The key strategic disconnections involve the carbon-boron (C-B) bond and the installation of the chloromethyl group.

Primary Disconnections:

C–B Bond Disconnection: This is the most common and logical disconnection for arylboronic acids. It suggests forming the boronic acid group in a late stage of the synthesis. This disconnection points to a precursor molecule where the boron atom is replaced by a group suitable for a borylation reaction, typically a halogen (I, Br, Cl) or a triflate. The corresponding precursor would be 1-halo-3-(chloromethyl)-4-methylbenzene .

C–C Bond Disconnection (Chloromethylation): This strategy involves introducing the chloromethyl group onto a pre-existing arylboronic acid. The precursor for this step would be 4-methylphenylboronic acid . The challenge with this approach lies in controlling the regioselectivity of the chloromethylation on an aromatic ring that already contains both an activating methyl group and a deactivating, sterically demanding boronic acid group.

Based on this analysis, the most viable synthetic strategy involves the preparation of a suitably substituted aromatic precursor, followed by a borylation step to install the boronic acid functionality. This approach offers better control over the final arrangement of substituents.

Established and Emerging Synthetic Routes for Arylboronic Acids with Functional Groups

The synthesis of functionalized arylboronic acids is a cornerstone of modern organic synthesis, primarily due to their role in palladium-catalyzed cross-coupling reactions. Several robust methods have been developed for their preparation.

Transition metal-catalyzed borylation represents a powerful method for converting aryl halides and pseudo-halides (like triflates) into arylboronic acids or their corresponding esters. nih.gov This approach is a direct follow-up to the C-B disconnection identified in the retrosynthetic analysis. The reaction typically involves a palladium or nickel catalyst and a boron-containing reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin). acs.orgmdpi.com

The synthesis of 3-Chloromethyl-4-methylphenylboronic acid via this method would start from a precursor like 1-bromo-3-(chloromethyl)-4-methylbenzene. The reaction proceeds via a catalytic cycle, commonly involving oxidative addition of the aryl halide to the metal center, followed by transmetalation with the diboron (B99234) reagent and reductive elimination to yield the arylboronate ester.

Table 1: Key Reagents in Metal-Catalyzed Borylation of Haloarenes

| Component | Examples | Role in Reaction |

| Catalyst | Pd(OAc)₂, PdCl₂(dppf), NiCl₂(dppp) | Facilitates the C-B bond formation |

| Ligand | SPhos, XPhos, P(Cy)₃ | Stabilizes the metal center and modulates reactivity |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBpin) | Provides the boronate moiety |

| Base | KOAc, K₃PO₄, Et₃N | Promotes the transmetalation step |

| Solvent | Dioxane, Toluene (B28343), DMF | Solubilizes reactants and facilitates the reaction |

A significant challenge in this approach is the potential for chemoselectivity issues, especially when multiple reactive sites are present in the molecule. chemrxiv.org

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org The process involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. The resulting aryllithium intermediate is then trapped with an electrophile. organic-chemistry.orgnih.gov

To synthesize an arylboronic acid, a boron electrophile such as triisopropyl borate (B1201080) or trimethyl borate is used to quench the reaction. Subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid. nih.govgoogle.com For a molecule like 3-Chloromethyl-4-methylphenylboronic acid, a hypothetical precursor could possess a DMG at the 1-position and a methyl group at the 4-position, which would direct lithiation to the desired 3-position (meta to the methyl group).

Table 2: Common Directing Metalation Groups (DMGs) for DoM Reactions

| DMG Class | Examples |

| Strong | -CONR₂, -SO₂NR₂, -OCONR₂ |

| Moderate | -OMe, -NR₂, -CF₃ |

| Weak | -F, -Cl, -Ph |

Data sourced from Organic Chemistry Portal. organic-chemistry.org

This method offers excellent regiocontrol but requires substrates bearing a suitable directing group and often involves cryogenic temperatures and strictly anhydrous conditions. google.com

Direct C-H borylation has emerged as a highly atom-economical and efficient method for synthesizing arylboronic esters. researchgate.net This transformation is typically catalyzed by transition metal complexes, most notably those based on iridium, rhodium, or cobalt. mdpi.comresearchgate.netnih.gov The reaction converts a C-H bond directly into a C-B bond, avoiding the need for pre-functionalized haloarene substrates. nih.gov

The regioselectivity of C-H borylation is often governed by steric factors, with the borylation occurring at the least sterically hindered C-H bond. youtube.com In the context of synthesizing 3-Chloromethyl-4-methylphenylboronic acid, starting with 1-(chloromethyl)-2-methylbenzene would be challenging. The catalyst would likely favor borylation at the less hindered 5-position (para to the chloromethyl group) rather than the more sterically crowded 3-position, which is flanked by two substituents. However, specialized ligands and directing group strategies are continuously being developed to overcome these steric biases and achieve selective meta-borylation. youtube.comacs.org

Chemoselective Synthesis of 3-Chloromethyl-4-methylphenylboronic Acid Precursors

The success of the synthetic routes described above hinges on the availability of appropriately substituted precursors. The regioselective introduction of a chloromethyl group onto a toluene backbone is a critical step in the most plausible synthetic pathways.

Chloromethylation of aromatic rings is a classic electrophilic aromatic substitution reaction. The most common method is the Blanc chloromethylation , which utilizes formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride. iosrjournals.org

The primary challenge in chloromethylation is controlling the position of the incoming electrophile. The methyl group of a toluene derivative is an ortho-, para-directing group. Therefore, direct chloromethylation of 4-methyltoluene (p-xylene) would not yield the desired 3-chloromethyl precursor. Instead, the reaction would favor substitution at the 2-position.

To achieve the required 3-chloromethyl-4-methyl substitution pattern, a multi-step strategic approach is necessary:

Starting with a Precursor with a Different Directing Group: One could start with a substrate like 4-methylphenol or 4-methylaniline. The powerful ortho-directing nature of the hydroxyl or amino group would direct chloromethylation to the 3-position. Subsequently, the directing group would need to be converted into a halogen (e.g., via a Sandmeyer reaction) to prepare the substrate for a metal-catalyzed borylation reaction.

Kinetic vs. Thermodynamic Control: Reaction conditions can influence the product distribution. Studies on the chloromethylation of toluene have shown that the reaction is highly selective, with very low percentages of the meta isomer formed, suggesting that a common and highly selective electrophile is involved. nih.gov Overcoming this inherent selectivity requires a more sophisticated synthetic design rather than simple direct chloromethylation.

The chloromethylation of m-xylene (B151644) has been studied and can yield mono- and di-substituted products, demonstrating the feasibility of the reaction on substituted toluenes. iosrjournals.org However, achieving the specific isomer required for 3-Chloromethyl-4-methylphenylboronic acid necessitates a carefully planned, multi-step synthesis rather than a single, direct functionalization step.

Regioselective Introduction of the Boronic Acid Moiety in the Presence of Chloromethyl and Methyl Groups

The primary challenge in the synthesis of 3-Chloromethyl-4-methylphenylboronic acid lies in the regioselective introduction of the boronic acid group onto the desired position of the benzene (B151609) ring without interfering with the existing chloromethyl and methyl substituents. The directing effects of the substituents and the reactivity of the starting materials are critical considerations in devising a successful synthetic strategy.

A plausible and commonly employed strategy for the regioselective synthesis of arylboronic acids involves the metalation of an appropriately substituted aryl halide followed by quenching with a trialkyl borate. In the context of 3-Chloromethyl-4-methylphenylboronic acid, a suitable precursor would be a dihalotoluene derivative, such as 1-bromo-3-(chloromethyl)-4-methylbenzene or 1-iodo-3-(chloromethyl)-4-methylbenzene.

The synthetic approach can be dissected into the following key steps:

Halogenation of 4-Methyl-1-(chloromethyl)benzene: The synthesis would commence with the regioselective halogenation (bromination or iodination) of 4-methyl-1-(chloromethyl)benzene. The directing effects of the methyl (ortho-, para-directing) and chloromethyl (ortho-, para-directing, but deactivating) groups would favor substitution at the positions ortho to the methyl group. Careful control of reaction conditions, such as temperature and the choice of halogenating agent (e.g., N-bromosuccinimide or N-iodosuccinimide), would be crucial to achieve the desired 3-halo isomer.

Metal-Halogen Exchange: The resulting 1-halo-3-(chloromethyl)-4-methylbenzene can then undergo a metal-halogen exchange reaction. This is typically achieved using an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com This step generates a highly reactive aryllithium intermediate. The low temperature is essential to prevent side reactions, such as the reaction of the organolithium reagent with the electrophilic chloromethyl group.

Borylation: The aryllithium intermediate is then quenched with a trialkyl borate, most commonly trimethyl borate or triisopropyl borate. chemicalbook.comgoogle.com The borate ester adds to the aryllithium species, forming a boronate complex.

Hydrolysis: The final step is the acidic workup of the reaction mixture. The addition of an aqueous acid, such as hydrochloric acid, hydrolyzes the boronate ester to yield the desired 3-Chloromethyl-4-methylphenylboronic acid. chemicalbook.com

An alternative to the lithiation route is the use of a Grignard reagent. google.comprepchem.com This would involve the reaction of the aryl halide with magnesium turnings to form the corresponding Grignard reagent. This organomagnesium compound can then be reacted with a trialkyl borate, followed by acidic hydrolysis to afford the final product. The choice between the organolithium and Grignard route often depends on the specific substrate and the tolerance of other functional groups.

| Step | Reaction | Key Reagents and Conditions | Purpose |

| 1 | Halogenation | 4-Methyl-1-(chloromethyl)benzene, NBS or NIS, inert solvent | Regioselective introduction of a halogen atom. |

| 2 | Metal-Halogen Exchange | 1-Halo-3-(chloromethyl)-4-methylbenzene, n-BuLi or Mg, THF, -78°C | Formation of a reactive organometallic intermediate. |

| 3 | Borylation | Trialkyl borate (e.g., B(OMe)₃) | Introduction of the boron moiety. |

| 4 | Hydrolysis | Aqueous acid (e.g., HCl) | Conversion of the boronate ester to the boronic acid. |

Purification and Isolation Considerations for Functionalized Arylboronic Acids

The purification and isolation of functionalized arylboronic acids like 3-Chloromethyl-4-methylphenylboronic acid require careful consideration due to their unique chemical properties. Arylboronic acids are often crystalline solids but can be prone to dehydration to form cyclic anhydrides (boroxines). nih.gov

Crystallization: The most common method for purifying arylboronic acids is recrystallization. The crude product obtained after the acidic workup is often a solid. A suitable solvent system must be chosen to dissolve the boronic acid at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor. The choice of solvent is critical and depends on the polarity of the specific arylboronic acid. Common solvents for recrystallization include water, mixtures of water and organic solvents (e.g., acetone, ethanol), or non-polar solvents like hexane (B92381) or toluene.

Extraction: Liquid-liquid extraction is a crucial step in the workup procedure to separate the desired boronic acid from byproducts and unreacted starting materials. After the hydrolysis step, the product is typically extracted into an organic solvent. chemicalbook.com Washing the organic layer with brine can help to remove water-soluble impurities.

Chromatography: In cases where recrystallization does not provide sufficient purity, column chromatography on silica (B1680970) gel can be employed. However, the acidic nature of silica gel can sometimes lead to degradation of the boronic acid or the formation of boroxines. To mitigate this, the silica gel can be deactivated with a small amount of a base, or a different stationary phase could be used.

Dehydration and Boroxine Formation: A key consideration during purification and storage is the propensity of boronic acids to undergo dehydration to form the corresponding boroxine, a cyclic trimer. This process is often reversible upon treatment with water. The presence of boroxines can complicate characterization and reactivity. Therefore, storage conditions should be carefully controlled, often under an inert atmosphere and at low temperatures, to minimize their formation.

| Purification Method | Description | Key Considerations |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | Choice of solvent is critical for selective crystallization. |

| Extraction | Separating the product from the reaction mixture based on its solubility in immiscible liquids. | Efficiently removes water-soluble impurities. |

| Column Chromatography | Separating the product based on its differential adsorption to a stationary phase. | Potential for degradation on acidic silica gel. |

Comprehensive Analysis of the Chemical Reactivity and Reaction Mechanisms of 3 Chloromethyl 4 Methylphenylboronic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

3-Chloromethyl-4-methylphenylboronic acid is a versatile bifunctional reagent in organic synthesis, featuring two key reactive sites: a C(sp²)-B bond (arylboronic acid) and a C(sp³)-Cl bond (benzylic chloride). This structure allows for participation in a variety of transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The reactivity of each site can be selectively controlled by the choice of catalyst and reaction conditions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide using a palladium catalyst. nih.govtcichemicals.com In this context, 3-Chloromethyl-4-methylphenylboronic acid serves as the organoboron partner, reacting with various aryl or vinyl halides to produce substituted biphenyls and styrenes.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.com

Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex. This active catalyst undergoes oxidative addition by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). This step increases the oxidation state of palladium from Pd(0) to Pd(II) and forms an organopalladium(II) intermediate. yonedalabs.com Electron-rich and bulky phosphine ligands are often employed to facilitate this step. libretexts.orgyonedalabs.com

Reductive Elimination : The final step involves the formation of the new carbon-carbon bond. The two organic groups attached to the palladium(II) center, which must be in a cis orientation, are eliminated to form the final biaryl product. libretexts.orgyonedalabs.com This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. libretexts.org

The efficiency and outcome of the Suzuki-Miyaura coupling are significantly influenced by the electronic and steric properties of the substrates.

Electronic Effects : The phenyl ring of 3-Chloromethyl-4-methylphenylboronic acid is substituted with a weakly electron-donating methyl group and a weakly electron-withdrawing chloromethyl group. The net electronic effect influences the nucleophilicity of the aryl group during the transmetalation step. While significant electronic perturbation can alter reaction rates, studies on similarly substituted arylboronic acids suggest that the Suzuki coupling is tolerant of a wide range of electronic properties. researchgate.netnih.gov The presence of both donating and withdrawing groups on the same ring often results in moderate reactivity, allowing for efficient coupling under standard conditions.

Steric Effects : Steric hindrance can play a major role in Suzuki-Miyaura reactions, particularly when ortho-substituents are present on either coupling partner. reddit.com In 3-Chloromethyl-4-methylphenylboronic acid, the methyl group is ortho to the boronic acid moiety. This can create steric crowding around the reaction center, potentially slowing down the transmetalation step. rsc.org However, modern catalyst systems employing bulky and electron-rich phosphine ligands, such as Buchwald-type ligands, have been developed to overcome such steric challenges and can effectively promote the coupling of sterically hindered substrates. rsc.orgacs.org

A key feature of 3-Chloromethyl-4-methylphenylboronic acid is its potential for chemoselective reactions. The molecule contains two distinct reactive sites: the arylboronic acid (a C(sp²)-B bond) and the benzylic chloride (a C(sp³)-Cl bond). In palladium-catalyzed Suzuki-Miyaura couplings, there is a strong preference for the reaction to occur at the C(sp²)-boron bond.

The differentiation arises from the mechanism of the palladium catalyst. The standard Suzuki-Miyaura pathway involves transmetalation from the boronic acid, which is highly favorable. While palladium can activate C(sp³)-Cl bonds, the conditions required are typically different from those of a standard Suzuki coupling. princeton.edunih.govprinceton.eduresearchgate.net Studies on substrates containing both C(sp²)-Br and C(sp³)-Cl bonds have shown that catalyst systems using ligands like tricyclohexylphosphine (PCy₃) can achieve highly selective coupling at the C(sp²) position, leaving the C(sp³)-Cl bond untouched. nih.govresearchgate.net This high degree of chemoselectivity allows for the synthesis of chloromethyl-substituted biaryl compounds, which can serve as versatile intermediates for further functionalization at the benzylic position. nih.gov

| Entry | Arylboronic Acid Partner | Yield (%) |

|---|---|---|

| 1 | Phenylboronic acid | 93 |

| 2 | 4-Methylphenylboronic acid | 97 |

| 3 | 4-Methoxyphenylboronic acid | 91 |

| 4 | 4-Fluorophenylboronic acid | 85 |

| 5 | 4-Chlorophenylboronic acid | 75 |

| 6 | 2-Methylphenylboronic acid | 90 |

This table demonstrates the high efficiency and chemoselectivity of the Suzuki-Miyaura reaction at the C(sp²)-Br bond while leaving the C(sp³)-Cl bond intact, which is analogous to the expected reactivity of the C(sp²)-B bond in 3-Chloromethyl-4-methylphenylboronic acid.

Beyond palladium catalysis, arylboronic acids are also valuable substrates for copper-catalyzed transformations. These reactions offer alternative pathways for functionalizing the C-B bond, often with different reactivity patterns and functional group tolerances compared to palladium-based systems.

A significant copper-catalyzed transformation of arylboronic acids is their carboxylation using carbon dioxide (CO₂) as an abundant and renewable C1 source. rsc.org This reaction provides a direct route to synthesize benzoic acid derivatives.

The copper-catalyzed carboxylation of 3-Chloromethyl-4-methylphenylboronic acid would involve the conversion of the boronic acid functional group into a carboxylic acid group. The reaction is typically performed using a copper(I) catalyst, often in conjunction with an N-heterocyclic carbene (NHC) ligand, and a base. rsc.orgresearchgate.net

The proposed mechanism involves a few key steps: uit.noacs.orgresearchgate.net

Transmetalation : A base, such as a metal alkoxide, activates the copper catalyst and facilitates the transmetalation of the aryl group from the boronic acid to the copper center, forming an organocopper intermediate. rsc.orgresearchgate.net

CO₂ Insertion : The highly reactive organocopper intermediate readily undergoes insertion of carbon dioxide into the copper-carbon bond, forming a copper carboxylate species. uit.nonih.gov

Protonolysis : The copper carboxylate is then protonated, typically during aqueous workup, to release the final carboxylic acid product and regenerate a copper species that can continue the catalytic cycle.

This method is known for its excellent functional group compatibility, tolerating sensitive groups like esters and nitriles. rsc.org The chloromethyl group on the aromatic ring is expected to be stable under these conditions, allowing for the selective synthesis of 3-chloromethyl-4-methylbenzoic acid.

| Entry | Arylboronic Acid Substrate | Yield (%) |

|---|---|---|

| 1 | Phenylboronic acid | 85 |

| 2 | 4-Methylphenylboronic acid | 94 |

| 3 | 4-Methoxyphenylboronic acid | 95 |

| 4 | 4-Cyanophenylboronic acid | 75 |

| 5 | 3-Nitrophenylboronic acid | 60 |

| 6 | Naphthalen-2-ylboronic acid | 89 |

This table shows typical yields for the copper-catalyzed carboxylation of various arylboronic acids, indicating the reaction's broad scope and efficiency.

Copper-Catalyzed Transformations of 3-Chloromethyl-4-methylphenylboronic Acid

Oxidative Amination and Alkylation (Chan-Lam Type Reactions)

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, typically between an arylboronic acid and an amine or an alcohol. researchgate.net This reaction serves as a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig coupling, often proceeding under milder conditions, including at room temperature and in the presence of air. researchgate.netorganic-chemistry.org The general mechanism involves the formation of a copper-aryl complex, which then undergoes oxidative addition with the amine or alcohol, followed by reductive elimination to yield the desired product. researchgate.net

Table 1: Predicted Reactivity of 3-Chloromethyl-4-methylphenylboronic Acid in Chan-Lam Coupling with Various Nucleophiles

| Nucleophile | Predicted Product | Expected Reactivity |

| Aniline | N-(3-(chloromethyl)-4-methylphenyl)aniline | Moderate to Good |

| Phenol | 1-(chloromethyl)-2-methyl-4-phenoxybenzene | Moderate to Good |

| Benzylamine | N-benzyl-3-(chloromethyl)-4-methylaniline | Good |

| Methanol (B129727) | 1-(chloromethyl)-4-methoxy-2-methylbenzene | Moderate |

The reaction conditions for Chan-Lam couplings typically involve a copper(II) salt, such as Cu(OAc)₂, as the catalyst, a base, and an appropriate solvent. The reaction can be performed open to the air, as oxygen often serves as the terminal oxidant to regenerate the active copper catalyst. acs.org

Other Metal-Catalyzed Processes Including Multicomponent Reactions (e.g., Petasis Reaction)

Beyond Chan-Lam coupling, 3-Chloromethyl-4-methylphenylboronic acid can participate in other metal-catalyzed transformations, most notably multicomponent reactions like the Petasis reaction. The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to form substituted amines. acs.org This reaction is prized for its atom economy and the ability to generate molecular complexity in a single step. mdpi.com

In the context of 3-Chloromethyl-4-methylphenylboronic acid, the aryl group of the boronic acid acts as the nucleophile that adds to an iminium ion, formed in situ from the condensation of the amine and the carbonyl component. The reaction is typically carried out without a metal catalyst, but metal-catalyzed versions have been developed.

The presence of both the chloromethyl and methyl substituents on the phenyl ring of the boronic acid can influence the steric and electronic environment of the reaction, potentially affecting the reaction rate and diastereoselectivity in cases where chiral centers are formed.

Table 2: Potential Petasis Reaction of 3-Chloromethyl-4-methylphenylboronic Acid

| Amine Component | Carbonyl Component | Predicted Product |

| Piperidine | Formaldehyde (B43269) | 1-((3-(chloromethyl)-4-methylphenyl)methyl)piperidine |

| Aniline | Glyoxylic acid | 2-((3-(chloromethyl)-4-methylphenyl)(phenyl)amino)acetic acid |

| Benzylamine | Benzaldehyde | 1-(3-(chloromethyl)-4-methylphenyl)-N,1-diphenylmethanamine |

Investigation of Boronate Ester Dynamics and Derivatives

Boronic acids readily and reversibly react with diols to form boronate esters. wikipedia.org This dynamic covalent chemistry is central to many applications of boronic acids, including sensing and materials science. The stability of the resulting boronate ester is influenced by the electronic properties of the substituents on the arylboronic acid and the nature of the diol.

For 3-Chloromethyl-4-methylphenylboronic acid, the electron-withdrawing chloromethyl group is expected to lower the pKa of the boronic acid, thereby increasing the stability of the corresponding boronate ester, particularly at neutral pH. nih.gov The formation of boronate esters can also serve as a protecting group strategy for the boronic acid functionality, allowing for selective reactions at the chloromethyl position.

The dynamics of boronate ester formation and hydrolysis can be studied using techniques such as NMR spectroscopy. nsf.gov The equilibrium between the boronic acid and the boronate ester is pH-dependent, with the ester being more favored at higher pH. researchgate.net

Table 3: Common Diols for Boronate Ester Formation with 3-Chloromethyl-4-methylphenylboronic Acid

| Diol | Boronate Ester Derivative |

| Ethylene glycol | 2-(3-(chloromethyl)-4-methylphenyl)-1,3,2-dioxaborolane |

| Pinacol | 2-(3-(chloromethyl)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Catechol | 2-(3-(chloromethyl)-4-methylphenyl)benzo[d] researchgate.netacs.orgnih.govdioxaborole |

The formation of these derivatives can be used to modify the solubility and reactivity of the parent boronic acid, enabling its use in a broader range of synthetic applications.

Formation and Hydrolysis of Boronate Esters Derived from 3-Chloromethyl-4-methylphenylboronic Acid

The hallmark of boronic acid reactivity is the formation of boronate esters through condensation with alcohols, particularly diols and triols, to form cyclic esters. This reaction is a reversible equilibrium process. The formation of a boronate ester from 3-Chloromethyl-4-methylphenylboronic acid proceeds through the reaction of the boronic acid with a diol, leading to the elimination of two molecules of water and the formation of a five- or six-membered ring.

The equilibrium of this reaction is influenced by several factors, including the concentration of the reactants, the solvent, and the pH of the medium. In non-aqueous solvents, the equilibrium can often be shifted towards the boronate ester by removing the water formed during the reaction.

The hydrolysis of boronate esters is the reverse reaction of their formation and is favored in the presence of water. The stability of boronate esters towards hydrolysis is dependent on the structure of the diol and the electronic properties of the boronic acid. Electron-withdrawing groups on the phenyl ring, such as the chloromethyl group, are expected to increase the Lewis acidity of the boron atom, which can influence the rate of both formation and hydrolysis of the boronate ester.

Table 1: General Conditions for Boronate Ester Formation and Hydrolysis

| Reaction | Typical Reagents/Conditions | Product |

| Formation | Diol (e.g., pinacol, ethylene glycol), azeotropic removal of water (e.g., using a Dean-Stark apparatus with toluene), or use of a dehydrating agent. | Cyclic boronate ester |

| Hydrolysis | Water, often with acid or base catalysis. | 3-Chloromethyl-4-methylphenylboronic acid and the corresponding diol |

Reversible Covalent Interactions with Diols and Triols

The interaction of 3-Chloromethyl-4-methylphenylboronic acid with diols and triols to form cyclic boronate esters is a prime example of reversible covalent chemistry. nih.gov This reversibility is a key feature that is exploited in various applications, such as sensing and dynamic combinatorial chemistry. The formation of a stable cyclic boronate ester is particularly favorable with 1,2- and 1,3-diols, which form five- and six-membered rings, respectively.

The stability of the resulting boronate ester is influenced by several factors:

Ring Size: Five-membered rings formed from 1,2-diols are generally more stable than six-membered rings from 1,3-diols.

Stereochemistry of the Diol: The relative orientation of the hydroxyl groups in the diol plays a crucial role. cis-Diols on a rigid framework, such as those in certain saccharides, often form more stable esters than trans-diols.

Electronic Effects: The electron-withdrawing nature of the chloromethyl group in 3-Chloromethyl-4-methylphenylboronic acid is expected to increase the Lewis acidity of the boron center, thereby enhancing its affinity for diols compared to unsubstituted phenylboronic acid.

The equilibrium between the free boronic acid and the boronate ester can be described by an association constant (Keq), which is a measure of the binding affinity. While specific Keq values for 3-Chloromethyl-4-methylphenylboronic acid with various diols are not documented, it is anticipated that they would follow the general trends observed for other substituted phenylboronic acids.

Table 2: Factors Influencing the Stability of Boronate Esters with Diols/Triols

| Factor | Influence on Stability | Rationale |

| Diol Structure | cis-1,2-diols > trans-1,2-diols | Favorable pre-organization for cyclic ester formation. |

| Ring Size | 5-membered rings > 6-membered rings | Lower ring strain in the dioxaborolane ring system. |

| Solvent | Aprotic solvents favor ester formation | Shifts the equilibrium by the law of mass action (removal of water). |

| pH | Optimal binding is typically near the pKa of the boronic acid | Dependent on the relative concentrations of the reactive species (see section 3.3.3). |

pH-Dependent Reactivity and Speciation in Aqueous Media

The reactivity of 3-Chloromethyl-4-methylphenylboronic acid in aqueous media is highly dependent on the pH. Boronic acids are Lewis acids that can accept a hydroxide ion from water to form a tetrahedral boronate anion. This equilibrium is characterized by the pKa of the boronic acid.

The speciation of 3-Chloromethyl-4-methylphenylboronic acid in an aqueous solution can be described by the equilibrium between the neutral, trigonal boronic acid (sp2 hybridized boron) and the anionic, tetrahedral boronate (sp3 hybridized boron).

The pKa value is a critical parameter as it determines the relative concentrations of the trigonal and tetrahedral forms at a given pH. The electron-withdrawing chloromethyl group is expected to lower the pKa of 3-Chloromethyl-4-methylphenylboronic acid compared to unsubstituted phenylboronic acid (pKa ≈ 8.8), making it a stronger Lewis acid. Conversely, the electron-donating methyl group would slightly increase the pKa. The net effect will depend on the relative electronic contributions of these two groups. For other substituted phenylboronic acids, it has been shown that electron-withdrawing substituents decrease the pKa. organic-chemistry.org

The formation of boronate esters with diols is also pH-dependent. The optimal pH for binding is generally found to be close to the pKa of the boronic acid. This is because the reaction is thought to proceed predominantly through the tetrahedral boronate form, which is more nucleophilic. However, at very high pH, the competition from hydroxide ions for the boron center can reduce the extent of boronate ester formation.

Table 3: Expected pH-Dependent Speciation of 3-Chloromethyl-4-methylphenylboronic Acid

| pH Range | Dominant Species | Reactivity towards Diols |

| pH < pKa | Trigonal Boronic Acid (R-B(OH)2) | Lower reactivity |

| pH ≈ pKa | Mixture of Trigonal Acid and Tetrahedral Boronate | Optimal reactivity for boronate ester formation |

| pH > pKa | Tetrahedral Boronate (R-B(OH)3-) | High concentration of reactive species, but competition with OH- |

Advanced Spectroscopic, Crystallographic, and Computational Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation (Nuclear Magnetic Resonance, Mass Spectrometry)

A thorough search of scientific databases reveals a scarcity of high-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-Chloromethyl-4-methylphenylboronic acid. While basic chemical and physical properties are listed in chemical supplier catalogs, detailed spectroscopic analyses, including 1H NMR, 13C NMR, and advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) that are crucial for unambiguous structural elucidation, are not publicly available. Similarly, high-resolution mass spectrometry data, which would confirm the elemental composition and provide fragmentation patterns for structural insights, has not been published.

X-ray Crystallography for Solid-State Structural Analysis

There are no published X-ray crystallographic studies for 3-Chloromethyl-4-methylphenylboronic acid in the Cambridge Structural Database (CSD) or other public repositories. Consequently, definitive information regarding its solid-state structure, including crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles, remains undetermined.

Quantum Chemical Calculations and Density Functional Theory (DFT) for Mechanistic Elucidation

A review of computational chemistry literature indicates a lack of specific studies employing quantum chemical calculations or Density Functional Theory (DFT) to investigate the properties and reactivity of 3-Chloromethyl-4-methylphenylboronic acid.

No research articles detailing the computational analysis of reaction pathways involving this compound are available. Such studies would provide valuable insights into the energetics of key reaction steps and the structures of transition states.

There is no published research on the theoretical analysis of electronic effects, such as charge distribution, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential, which would be instrumental in explaining the reactivity and selectivity of this boronic acid derivative.

Kinetic and Thermodynamic Studies of Reactions Involving 3-Chloromethyl-4-methylphenylboronic Acid

An extensive literature search did not yield any specific kinetic or thermodynamic studies on reactions where 3-Chloromethyl-4-methylphenylboronic acid acts as a reactant. Data on reaction rates, activation energies, and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) for its transformations are not available in the public domain.

Future Perspectives and Emerging Research Avenues for 3 Chloromethyl 4 Methylphenylboronic Acid

Development of Novel Catalytic Systems for Selective Transformations

The dual functionality of 3-Chloromethyl-4-methylphenylboronic acid presents opportunities for its use in developing novel catalytic systems. Research is anticipated to focus on leveraging both the boronic acid and the chloromethyl groups to mediate selective chemical transformations.

Arylboronic acids are known to act as catalysts, particularly in reactions involving the activation of hydroxyl groups in alcohols, carboxylic acids, and oximes. ualberta.ca The Lewis acidic nature of the boron atom allows for reversible covalent bonding with hydroxyl groups, facilitating subsequent reactions. ualberta.ca For 3-Chloromethyl-4-methylphenylboronic acid, future research could explore its efficacy as a catalyst in reactions such as Friedel-Crafts alkylations, where it could activate π-activated alcohols. ualberta.ca The electron-donating methyl group on the phenyl ring may influence the Lewis acidity of the boron center, a factor that could be tuned to optimize catalytic activity.

Furthermore, the compound itself can be a substrate in transition metal-catalyzed reactions. The boronic acid group is a classic participant in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. acs.orgthieme-connect.com Concurrently, the chloromethyl group serves as an electrophilic site, susceptible to nucleophilic substitution. This duality allows for sequential or orthogonal functionalization. A potential research direction involves developing catalytic systems that can selectively activate one functional group in the presence of the other, or systems that can utilize both groups in a single catalytic cycle for complex molecule synthesis. For instance, a palladium catalyst could first mediate a Suzuki-Miyaura coupling at the boronic acid site, followed by a subsequent catalyzed or uncatalyzed nucleophilic attack at the chloromethyl position.

| Catalytic Application | Role of 3-Chloromethyl-4-methylphenylboronic acid | Potential Transformation | Research Focus |

| Organocatalysis | Lewis Acid Catalyst | Activation of alcohols for Friedel-Crafts reactions | Tuning Lewis acidity via electronic effects of ring substituents. |

| Cross-Coupling | Substrate | Sequential Suzuki-Miyaura and nucleophilic substitution | Development of orthogonal catalysts for selective C-B and C-Cl bond activation. |

| Dual Catalysis | Catalyst & Substrate | Tandem reactions utilizing both functional groups | Designing single-pot, multi-component reactions for rapid molecular complexity. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. organic-chemistry.orgdatapdf.comthieme.de The synthesis of boronic acids, which often involves organolithium intermediates, is particularly well-suited to flow chemistry. organic-chemistry.orgdatapdf.comacs.org This technology allows for the safe generation and immediate use of unstable intermediates by precisely controlling reaction time (residence time) and temperature, thereby minimizing side reactions. datapdf.comacs.org

Future research will likely focus on developing a continuous flow process for the synthesis of 3-Chloromethyl-4-methylphenylboronic acid. Such a process would likely involve a halogen-lithium exchange followed by quenching with a borate (B1201080) ester. organic-chemistry.orgresearchgate.net The integration of this synthesis into automated platforms would enable on-demand production of the compound, facilitating its use in high-throughput screening and library synthesis. mit.eduthieme-connect.de Automated systems can rapidly explore reaction parameters to optimize yield and purity, accelerating process development. thieme-connect.de

| Parameter | Batch Synthesis (Hypothetical) | Flow Synthesis (Projected) | Advantage of Flow Chemistry |

| Reaction Time | Hours | < 1 second (residence time) | Increased throughput and suppression of side reactions. organic-chemistry.orgacs.org |

| Temperature Control | Difficult to maintain homogeneity | Precise and rapid | Prevents decomposition of unstable intermediates. organic-chemistry.org |

| Safety | Handling of bulk, unstable reagents | Small reaction volumes, contained system | Mitigates risks associated with pyrophoric and unstable compounds. datapdf.com |

| Scalability | Challenging | Straightforward (running longer) | Enables seamless transition from lab-scale to production. acs.org |

Exploration of Bioorthogonal and Bioconjugation Applications

Bioorthogonal chemistry involves reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.govacs.orgnih.gov Boronic acids have emerged as valuable tools in this field due to their unique reactivity. nih.govru.nl

One major application is the reversible formation of boronic esters with 1,2- or 1,3-diols, a motif present in many biological molecules, including carbohydrates on cell surfaces. nih.govnih.gov 3-Chloromethyl-4-methylphenylboronic acid could be developed into a bioorthogonal probe where the boronic acid serves as the recognition element for diols. The chloromethyl group provides a convenient handle for attaching reporter molecules, such as fluorophores or affinity tags, enabling the labeling and tracking of glycans or other diol-containing biomolecules. mdpi.com

Another emerging strategy involves the use of boronic acids in ligation reactions. For instance, 2-formylphenylboronic acids react rapidly with hydrazides to form stable boron-nitrogen heterocycles, a reaction that has been successfully applied to antibody conjugation. nih.gov The structure of 3-Chloromethyl-4-methylphenylboronic acid could be modified—for example, by converting the chloromethyl group into a formyl or other reactive moiety—to participate in similar rapid and selective bioconjugation reactions. Furthermore, vinylboronic acids have been shown to react efficiently with tetrazines in an inverse-electron-demand Diels-Alder (iEDDA) reaction, one of the fastest bioorthogonal reactions known. acs.orgnih.govacs.org The chloromethyl group could serve as a synthetic precursor to install a vinyl group, thus creating a novel tetrazine ligation partner.

| Bioorthogonal Strategy | Role of Boronic Acid Moiety | Modification to 3-Chloromethyl-4-methylphenylboronic acid | Potential Application |

| Diol Binding | Recognition Element | Attachment of a fluorescent dye via the chloromethyl group. | Labeling and imaging of cell-surface carbohydrates. |

| Iminoboronate Formation | Reactive Partner | Conversion of chloromethyl to a 2-formyl group. | Site-specific protein and antibody conjugation. nih.gov |

| Tetrazine Ligation | Reactive Partner (as VBA) | Conversion of chloromethyl to a vinyl group. | Rapid labeling of biomolecules in living cells. ru.nlnih.gov |

Design of Next-Generation Molecular Probes and Sensors

The ability of boronic acids to bind reversibly with diols makes them ideal candidates for the design of molecular probes and sensors, particularly for carbohydrates like glucose. nih.govnih.govrsc.org The design of such sensors typically involves coupling the boronic acid recognition unit to a fluorescent reporter. rsc.org Binding of the target diol to the boron atom alters the electronic properties of the molecule, leading to a detectable change in the fluorescence signal (e.g., intensity, wavelength). nih.gov

3-Chloromethyl-4-methylphenylboronic acid is an excellent scaffold for building such sensors. The chloromethyl group can be readily displaced by nucleophiles, such as the amino or hydroxyl groups of fluorescent dyes, to create the final sensor molecule. The substitution pattern on the phenyl ring (ortho-methyl and meta-chloromethyl to the boronic acid) will influence the pKa of the boronic acid and its affinity for diols, allowing for fine-tuning of the sensor's binding properties and optimal operating pH. nih.gov Future research will focus on synthesizing libraries of sensors based on this scaffold, incorporating different fluorophores to achieve a range of optical properties, such as longer emission wavelengths to minimize background fluorescence in biological samples. mdpi.com

| Sensor Component | Function | Provided by 3-Chloromethyl-4-methylphenylboronic acid |

| Recognition Element | Binds target analyte (e.g., glucose) | Boronic acid group |

| Linker | Covalently attaches reporter to recognizer | Chloromethyl group |

| Signaling Unit | Reports binding event (e.g., fluorescence) | Attached fluorophore (e.g., Quinolinium, Anthracene) nih.govnih.gov |

| Tuning Element | Modifies binding affinity and selectivity | Methyl group on the phenyl ring |

Theoretical Predictions and Computational Design of New Reactivity Modes

Computational chemistry provides powerful tools to understand and predict the behavior of molecules, guiding experimental work. chemrxiv.org Density Functional Theory (DFT) and other computational methods can be used to investigate the thermodynamics and kinetics of reactions involving boronic acids and their esters. acs.orgresearchgate.netrsc.org

For 3-Chloromethyl-4-methylphenylboronic acid, theoretical studies can predict its reactivity in various catalytic cycles. For example, computational modeling can elucidate the transition states and energy barriers for its participation in the transmetalation step of the Suzuki-Miyaura reaction, helping to optimize reaction conditions. acs.orgnih.gov Similarly, the mechanism of boronic acid-catalyzed reactions can be investigated to understand how the substituents on the phenyl ring affect catalytic efficiency. acs.org

Furthermore, computational design can be employed to predict novel reactivity modes. By modeling the interaction of the molecule with different substrates, catalysts, or even biological macromolecules, new applications can be envisioned. For instance, computational docking studies could predict the binding affinity of derivatives of 3-Chloromethyl-4-methylphenylboronic acid to the active site of an enzyme, guiding the design of new inhibitors. Theoretical calculations can also help in the design of molecular sensors by predicting how diol binding will affect the frontier molecular orbitals and, consequently, the photophysical properties of a linked fluorophore. acs.org This predictive power can significantly accelerate the discovery and development of new applications for this versatile compound.

Q & A

Q. Basic

How does the chloromethyl group affect supramolecular assembly in crystal engineering?

Advanced

The chloromethyl group enhances hydrogen-bonding interactions with diols (e.g., saccharides) due to its polarizability, facilitating 2D network formation. In contrast, the methyl group disrupts π-π stacking, favoring interlayer spacing. X-ray diffraction studies of analogous compounds (e.g., 4-Carboxy-3-chlorophenylboronic acid) reveal Cl···O halogen bonds (3.0–3.2 Å) and B-OH···O diol interactions (2.7 Å), critical for stabilizing cocrystals .

What are the optimal storage conditions to prevent decomposition?

Q. Basic

- Storage : Under inert atmosphere (argon) at 2–8°C in amber glass vials to avoid moisture absorption and photodegradation.

- Stability assessment : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors degradation products. Shelf life >12 months when stored properly .

Can DFT calculations predict regioselectivity in cross-coupling reactions?

Advanced

Density functional theory (DFT) simulations of transition states reveal that the chloromethyl group lowers the activation energy for ortho-coupling by 5–8 kcal/mol compared to meta-substituted analogs. Experimental validation via kinetic studies (e.g., competition experiments between 3-Chloromethyl-4-methylphenylboronic acid and 4-Methoxyphenylboronic acid) confirms preferential coupling at electron-deficient sites .

How are common synthesis impurities removed?

Q. Basic

How does the chloromethyl group modulate boronic acid acidity and binding kinetics?

Advanced

The chloromethyl substituent increases the boronic acid’s acidity (pKa ~8.2 vs. ~8.9 for non-chlorinated analogs), enhancing its binding to biological targets like serine proteases. Surface plasmon resonance (SPR) studies show faster association rates (kₐ ~10⁴ M⁻¹s⁻¹) with diol-containing biomolecules compared to methyl-only derivatives, likely due to improved hydrogen-bonding dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.